molecular formula C14H12ClN5O2S B2354103 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide CAS No. 922023-63-0

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide

Cat. No.: B2354103
CAS No.: 922023-63-0
M. Wt: 349.79
InChI Key: DYFIIGOOYKEPMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrimidine and pyrazole ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Antitumor Evaluation

  • Antitumor Activity in Breast Cancer : A study by El-Morsy et al. (2017) synthesized derivatives of 1H-pyrazolo[3,4-d]pyrimidine and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7. The study found that among the new derivatives, compounds similar to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide exhibited mild to moderate antitumor activity compared to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

Anticancer Evaluation

  • Activity Against Various Cancer Cell Lines : Kandeel et al. (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines and tested them for their anticancer activity on 60 different cell lines. Certain compounds in this series demonstrated potent anticancer activity, indicating the potential therapeutic applications of such derivatives (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial Evaluation

  • Antimicrobial Activity : Hafez et al. (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antimicrobial activity. Among these, certain compounds showed higher antimicrobial activity compared to doxorubicin. This suggests the potential of such derivatives in antimicrobial applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Herbicidal Activity

  • Herbicidal Applications : Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some compounds in this series exhibited significant inhibition activities against certain plants, suggesting their use in herbicidal formulations (Luo, Zhao, Zheng, & Wang, 2017).

Anti-Inflammatory Evaluation

  • Anti-Inflammatory Properties : El-Tombary (2013) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one and evaluated their anti-inflammatory activity. Some compounds showed significant anti-inflammatory effects, comparable to indomethacin, a standard anti-inflammatory drug (El-Tombary, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its synthesis .

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-16-11(21)7-23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFIIGOOYKEPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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